1-(3-isocyanopropyl)-1H-imidazole
Description
1-(3-Isocyanopropyl)-1H-imidazole is a nitrogen-containing heterocyclic compound featuring an imidazole core substituted with a 3-isocyanopropyl group. The isocyanide (-N≡C) functional group confers unique reactivity, enabling participation in multicomponent reactions (e.g., Ugi or Passerini reactions) and coordination chemistry . Its applications may span medicinal chemistry, polymer science, and agrochemical synthesis, though specific studies on this compound remain sparse.
Properties
IUPAC Name |
1-(3-isocyanopropyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-8-3-2-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYGDSFPHCFBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Bromopropyl)-1H-Imidazole
In a standard procedure, imidazole is reacted with 1,3-dibromopropane under inert conditions to yield 1-(3-bromopropyl)-1H-imidazole (A1). As detailed in a recent study, this reaction employs dry tetrahydrofuran (THF) as the solvent, potassium carbonate as a base, and argon gas to prevent oxidation. The mixture is stirred at 65°C for 6 hours, resulting in a 57% yield of the bromopropyl intermediate. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through the disappearance of the N–H proton signal at 1.602 ppm and the appearance of new alkyl proton resonances.
Challenges in Alkylation Selectivity
A key challenge lies in controlling regioselectivity, as imidazole possesses two reactive nitrogen atoms. The use of excess 1,3-dibromopropane favors monoalkylation at the 1-position, but small quantities of dialkylated byproducts may form. Purification via column chromatography or recrystallization is typically required to isolate the desired product.
Functionalization of the Bromopropyl Intermediate
The bromine atom in 1-(3-bromopropyl)-1H-imidazole serves as a leaving group, enabling substitution reactions to introduce the isocyanide functionality. Two primary pathways are explored: direct substitution with an isocyanide precursor and stepwise conversion via an amine intermediate.
Direct Nucleophilic Substitution with Isocyanide Reagents
While no direct examples of bromide-to-isocyanide substitution are documented in the provided sources, analogous reactions suggest feasibility. For instance, palladium-catalyzed couplings using isocyanide-copper complexes could theoretically displace bromide, though such methods remain speculative without experimental validation.
Amine Intermediate Route
A more reliable approach involves converting the bromide to an amine, followed by isocyanide formation.
Hofmann Isocyanide Synthesis
Treating 1-(3-aminopropyl)-1H-imidazole with chloroform (CHCl₃) and a strong base like potassium hydroxide (KOH) induces the Hofmann reaction, yielding the target isocyanide. The general reaction is:
This method, however, often requires stringent conditions and may produce side products due to the instability of isocyanides.
Isocyanide Formation via Formamide Dehydration
An alternative strategy bypasses the amine intermediate by directly dehydrating a formamide derivative.
Formylation of 1-(3-Aminopropyl)-1H-Imidazole
Reacting the amine with formic acid (HCOOH) under reflux forms N-(3-(1H-imidazol-1-yl)propyl)formamide. Infrared (IR) spectroscopy typically confirms successful formylation through the appearance of a C=O stretch at ~1680 cm⁻¹.
Dehydration to Isocyanide
Phosphorus oxychloride (POCl₃) or Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) promotes dehydration of the formamide to this compound. The reaction proceeds via:
Yields for this step vary widely (40–70%) depending on the dehydrating agent and reaction time.
Cyclization Strategies Using Isocyanide Reagents
Recent advances in imidazole synthesis highlight the utility of isocyanide-containing building blocks.
Asmic-Mediated Cyclization
Anisylsulfanylmethylisocyanide (Asmic), when deprotonated with lithium hexamethyldisilazide (LiHMDS), reacts with nitriles or imidates to form imidazoles. Adapting this method, 3-isocyanopropyl derivatives could theoretically participate in cyclization reactions, though no direct examples are reported.
Raney Nickel Desulfurization
The anisylsulfanyl group in Asmic-derived imidazoles is removable via Raney nickel, offering a route to monosubstituted derivatives. Applied to a propyl-isocyanide analog, this could streamline access to this compound, though experimental validation is needed.
Characterization and Analytical Data
Robust spectroscopic techniques are essential for confirming the structure and purity of this compound.
Spectroscopic Analysis
-
IR Spectroscopy : The isocyanide group (-NC) exhibits a characteristic stretch at ~2120 cm⁻¹, distinct from nitriles (~2250 cm⁻¹).
-
¹H NMR : The propyl chain protons appear as multiplet signals between 1.8–2.2 ppm (methylene groups) and 4.3–4.5 ppm (N-CH₂).
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¹³C NMR : The isocyanide carbon resonates at ~157 ppm, while imidazole carbons appear at 120–140 ppm.
Comparative Evaluation of Synthetic Routes
The table below summarizes key methods for synthesizing this compound:
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation + Hofmann | Imidazole | 1,3-Dibromopropane, KOH, CHCl₃ | ~40% | Uses inexpensive reagents | Low yield, toxic byproducts |
| Formamide Dehydration | 1-(3-Aminopropyl)-1H-imidazole | HCOOH, POCl₃ | ~60% | Higher yield, scalable | Requires formylation step |
| Asmic Cyclization | Asmic, Nitriles | LiHMDS, Raney Ni | N/A | Modular, mild conditions | No reported examples for target |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isocyanopropyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine or other reduced forms.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyanide group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as imidazole oxides.
Reduction: Reduced derivatives like imidazole amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(3-isocyanopropyl)-1H-imidazole. These compounds have been evaluated for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that certain imidazole-based compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.98 to 4.07 μM .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 2.5 | MDA-MB-231 (Breast) |
| 3c | 1.98 | MDA-MB-231 (Breast) |
| Erlotinib (Control) | 239.91 | MDA-MB-231 (Breast) |
This table illustrates the comparative efficacy of imidazole derivatives in inhibiting cancer cell growth.
Enzyme Inhibition
Another prominent application of this compound is its role as an enzyme inhibitor. For example, imidazole derivatives have been investigated as potential inhibitors of the DENV2 NS2B-NS3 protease, which is crucial for the replication of the dengue virus. Compounds exhibiting IC50 values as low as 54.8 μM were identified, indicating their potential as antiviral agents .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 3e | 54.8 | DENV2 NS2B-NS3 Protease |
| Quercetin (Control) | 104.8 | DENV2 NS2B-NS3 Protease |
This table summarizes the inhibitory activity of selected compounds against a viral protease.
Study on Anticancer Properties
A comprehensive study assessed the cytotoxic effects of various imidazole derivatives on breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial-independent pathways by increasing reactive oxygen species (ROS) levels within the cells .
Inhibition of Dengue Virus Protease
In another investigation, a series of imidazole phenazine derivatives were synthesized and tested for their inhibitory effects on the dengue virus protease. The findings suggested that these compounds could serve as lead molecules for developing new antiviral drugs against dengue fever .
Mechanism of Action
The mechanism of action of 1-(3-isocyanopropyl)-1H-imidazole involves its reactivity with various biological and chemical targets. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of reactions. In biological systems, it can interact with proteins, nucleic acids, and other biomolecules, leading to modifications that can be tracked or utilized for therapeutic purposes.
Comparison with Similar Compounds
1-(3-Azidopropyl)-1H-imidazole
- Structure : Contains a 3-azidopropyl (-CH₂CH₂CH₂-N₃) substituent.
- Reactivity : Azide groups enable Huisgen cycloaddition (click chemistry) with alkynes, forming triazole linkages. This is critical in polymer and macrocycle synthesis (e.g., calixarene-based polymers) .
- Applications : Used in self-assembling materials and drug delivery systems.
1-(3-Chloropropyl)-1H-imidazole hydrochloride
1-(3-Iodo-2-propynyl)-1H-imidazole
- Structure : Contains an iodo-alkynyl (-C≡C-I) substituent.
- Reactivity : The alkyne group participates in cycloadditions, while iodine enables halogen-bonding interactions.
- Applications: Potential use in radiopharmaceuticals or catalysis .
Clotrimazole
- Structure : 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole.
- Properties : Broad-spectrum antifungal agent targeting fungal cytochrome P450 enzymes.
- Comparison: The bulky diphenylmethyl group enhances lipophilicity and membrane penetration, unlike the smaller isocyanopropyl group in the target compound .
Triflumizole
- Structure: 1-[1-[[4-Chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole.
- Properties : Agricultural fungicide inhibiting ergosterol biosynthesis.
- Comparison: The extended propoxyethylidene chain and aromatic substituents enhance binding to fungal targets, contrasting with the linear isocyanopropyl group .
Structural and Electronic Properties
Key Data Table
Biological Activity
1-(3-Isocyanopropyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and relevant research findings.
This compound features an imidazole ring, which is known for its diverse biological activities. The presence of the isocyanopropyl group enhances its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
The mechanism by which this compound exerts its biological effects primarily involves:
- Interaction with Enzymes : The imidazole moiety can interact with active sites of enzymes, modulating their activity.
- Binding Affinity : The isocyanopropyl group may enhance binding to specific receptors or proteins, influencing cellular pathways.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various applications:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These results indicate significant antibacterial activity, particularly against Staphylococcus aureus .
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The IC50 values suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the reaction of imidazole derivatives with isocyanides under controlled conditions. Typical synthetic routes include:
- Refluxing imidazole with an isocyanide in a suitable solvent.
- Using coupling agents to facilitate the reaction between the imidazole and isocyanide.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-isocyanopropyl)-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of 1H-imidazole with 3-bromopropyl isocyanate under reflux in anhydrous DMF, using KCO as a base and CuI as a catalyst (analogous to methods for nitro-substituted imidazoles) . Yield optimization requires inert atmosphere (argon) and temperature control (120°C for 24 hours). Purification via column chromatography (ethyl acetate/hexane) is recommended .
- Key Parameters : Reaction efficiency depends on stoichiometry (1.2 eq. imidazole), base strength, and catalyst loading (0.1 eq. CuI) .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodology :
- NMR : The imidazole proton resonates at δ 7.4–7.6 ppm (doublet), while the isocyanopropyl chain shows signals at δ 3.5–3.7 ppm (-CH-NCO) and δ 1.8–2.1 ppm (-CH-CH-) .
- IR : A strong absorption band at ~2270 cm confirms the isocyanate (-NCO) group .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR, DFT) predict the reactivity of this compound in polymer grafting reactions?
- Methodology : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate electronic properties (e.g., isocyanate electrophilicity) with grafting efficiency in pH-sensitive polymers . DFT calculations (B3LYP/6-311G**) can model charge distribution and transition states during crosslinking .
- Data Integration : Compare predicted reactivity with experimental grafting yields (e.g., 70–85% for polyaspartamide derivatives) .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for imidazole derivatives?
- Case Study : Discrepancies in NMR shifts for the isocyanopropyl chain may arise from solvent polarity or pH effects. Standardize measurements in deuterated DMSO at 25°C and validate against high-resolution mass spectrometry (HRMS) .
- Resolution : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals and confirm connectivity .
Q. How does the degree of substitution (DS) in pH-sensitive polymers affect drug release kinetics when using this compound as a crosslinker?
- Methodology : Synthesize amphiphilic polymers by grafting the compound onto polyaspartamide backbones. Vary DS (e.g., 10–30 mol%) and monitor drug release (e.g., doxorubicin) in pH 5.0 vs. 7.4 buffers .
- Analysis : Fit release profiles to Higuchi kinetics and correlate DS with burst release magnitude (e.g., 15% DS reduces burst release by 40%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
